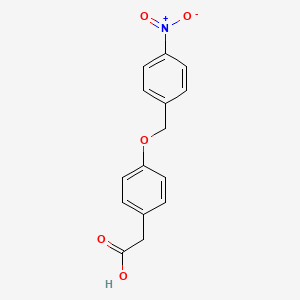

4-(4-Nitrobenzyloxy)phenylacetic acid

Description

Significance of Arylacetic Acids as Fundamental Organic Building Blocks

Arylacetic acids, a class of compounds characterized by an acetic acid group attached to an aromatic ring, are of paramount importance in organic synthesis. Their structure offers multiple reactive sites—the carboxylic acid group and the aromatic ring—that can be independently and selectively modified. This versatility makes them ideal building blocks for constructing a vast array of more complex organic compounds. dtu.dk The phenylacetic acid moiety is not only a synthetic workhorse but is also found in nature, for instance, as a plant auxin, a hormone that regulates growth. wikipedia.org Its presence in natural products and its utility in the laboratory underscore its role as a fundamental component in the chemist's toolkit.

Strategic Importance of Substituted Phenylacetic Acid Derivatives in Chemical Synthesis

The true synthetic power of the phenylacetic acid scaffold is unlocked through its derivatives. By adding various substituent groups to the phenyl ring, chemists can finely tune the molecule's electronic properties, solubility, and steric profile. This strategic substitution is crucial for directing chemical reactions and for imparting specific functions to the final product. For example, substituted phenylacetic acids are key precursors in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. patsnap.com The ability to create a diverse library of derivatives from a common core structure is a cornerstone of modern medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships.

Overview of Advanced Chemical Research Directions for Arylacetates

The application of arylacetic acid derivatives continues to evolve in advanced chemical research. One of the most significant areas of application is in solid-phase synthesis, particularly for peptides and other biopolymers. osti.gov In this field, specific derivatives are engineered to act as "linkers"—molecules that tether a growing chemical chain to an insoluble solid support. A key innovation in this area is the development of photolabile linkers, which are stable throughout a multi-step synthesis but can be cleaved using light to release the final product under exceptionally mild conditions. dtu.dknih.gov This approach avoids the use of harsh chemicals that could damage sensitive molecules, representing a significant advancement in the synthesis of complex biological compounds. dtu.dk The o-nitrobenzyl moiety is a classic example of a photolabile group used for this purpose. tcichemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid |

InChI |

InChI=1S/C15H13NO5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18) |

InChI Key |

NPLVANZRASLCCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Nitrobenzyloxy Phenylacetic Acid

Established Synthetic Pathways for Phenylacetic Acid Derivatives

The phenylacetic acid framework is a common structural motif in organic chemistry, and several reliable methods have been developed for its synthesis. These methods can often be adapted for the preparation of substituted derivatives.

Hydrolysis of Benzyl (B1604629) Cyanide Analogues

A prevalent and historically significant method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides (phenylacetonitriles). acsgcipr.orggoogle.com This transformation can be effectively achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is frequently employed, typically using aqueous solutions of strong acids such as sulfuric or hydrochloric acid. acsgcipr.org The reaction proceeds by protonation of the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonia. For instance, the hydrolysis of benzyl cyanide itself to phenylacetic acid is a standard procedure. chemicalbook.com Similarly, substituted benzyl cyanides can be hydrolyzed to their corresponding phenylacetic acids. The reaction conditions, such as acid concentration and temperature, are crucial for achieving high yields and minimizing side reactions.

Basic hydrolysis is also a viable route, involving the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then acidified to yield the final carboxylic acid.

The general scheme for the hydrolysis of benzyl cyanide analogues is presented below:

Reaction Scheme for Hydrolysis of Benzyl Cyanide Analogues

| Reactant | Reagents | Product |

|---|

This method's versatility lies in the accessibility of various benzyl cyanide precursors, which can often be prepared from the corresponding benzyl halides through nucleophilic substitution with a cyanide salt.

Carbonylation Reactions of Toluene (B28343) Derivatives

More modern approaches to phenylacetic acid synthesis involve the carbonylation of toluene and its derivatives. These methods are of significant industrial interest as they often utilize readily available starting materials and can be more atom-economical. Palladium-catalyzed carbonylation reactions have been developed where a C-H bond in the methyl group of toluene is functionalized with carbon monoxide. nih.gov

These reactions typically require a palladium catalyst, an oxidant, and a source of carbon monoxide. The reaction can be performed in the presence of an alcohol to directly yield the corresponding phenylacetic acid ester, which can then be hydrolyzed to the carboxylic acid. researchgate.net The direct carbonylation of the C(sp³)—H bond is a powerful strategy that avoids the need for pre-functionalized starting materials like benzyl halides. researchgate.net

Research in this area focuses on improving catalyst efficiency, selectivity, and reaction conditions to make the process more environmentally benign and cost-effective.

Oxidative Conversion Strategies for Vinylarenes

Another synthetic route to phenylacetic acid derivatives is through the oxidative cleavage of vinylarenes (styrene derivatives). This method involves the breaking of the carbon-carbon double bond of the vinyl group to form a carboxylic acid.

Ozonolysis is a classic method for this transformation. The vinylarene is treated with ozone to form an ozonide intermediate, which is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the carboxylic acid. nih.gov This method is highly effective but requires specialized equipment for generating ozone.

Alternatively, other strong oxidizing agents can be used. For example, potassium permanganate (B83412) (KMnO₄) under warm, alkaline conditions can cleave the double bond of a styrene (B11656) derivative to afford the corresponding benzoic acid, and under specific conditions, can be adapted to yield phenylacetic acids from appropriately substituted precursors. The oxidative cleavage of alkenes using reagents like osmium tetroxide (OsO₄) followed by an oxidant like sodium periodate (B1199274) (NaIO₄) can also be employed. wikipedia.org

Multi-Step Synthesis Approaches to 4-(4-Nitrobenzyloxy)phenylacetic Acid

The synthesis of the target molecule, this compound, necessitates a multi-step approach that strategically combines the formation of an ether linkage with the presence of a carboxylic acid functionality. A logical synthetic pathway involves the etherification of a pre-existing 4-hydroxyphenylacetic acid derivative with a suitable 4-nitrobenzyl electrophile.

Etherification Reactions for Benzyloxy Moiety Introduction

The key step in assembling the this compound structure is the formation of the ether bond. The Williamson ether synthesis is a classic and highly effective method for this purpose. libretexts.orgkoreascience.kr This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

In the context of the target molecule, this would involve the reaction of a 4-hydroxyphenylacetic acid derivative (acting as the nucleophile after deprotonation of the phenolic hydroxyl group) with 4-nitrobenzyl halide (the electrophile). A common and effective electrophile for this purpose is 4-nitrobenzyl bromide.

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Common bases used include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). researchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the Sₙ2 reaction. researchgate.net

A representative reaction is the etherification of 4-hydroxybenzaldehyde (B117250) with 4-nitrobenzyl bromide, which proceeds in high yield in the presence of potassium carbonate in DMF. researchgate.net A similar strategy can be applied to a 4-hydroxyphenylacetic acid precursor.

Functional Group Transformations and Protecting Group Strategies

A critical consideration in the synthesis of this compound via the Williamson ether synthesis is the presence of the carboxylic acid group in the 4-hydroxyphenylacetic acid starting material. The carboxylic acid proton is acidic and would be deprotonated by the base used for the etherification, potentially leading to side reactions or interfering with the desired ether formation.

To circumvent this issue, a protecting group strategy is employed. The carboxylic acid group is temporarily converted into a less reactive functional group, typically an ester. Methyl or ethyl esters are commonly used for this purpose due to their relative ease of formation and subsequent removal.

The synthesis would therefore begin with the esterification of 4-hydroxyphenylacetic acid. This can be achieved through a Fischer esterification, reacting 4-hydroxyphenylacetic acid with an excess of methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Once the carboxylic acid is protected as an ester (e.g., methyl 4-hydroxyphenylacetate), the Williamson ether synthesis can be performed on the phenolic hydroxyl group with 4-nitrobenzyl bromide and a base like potassium carbonate.

The final step in the synthesis is the deprotection of the ester group to regenerate the carboxylic acid. This is typically accomplished by hydrolysis under either acidic or basic conditions. acsgcipr.org Basic hydrolysis (saponification) using a base like sodium hydroxide followed by an acidic workup is a common method for cleaving methyl or ethyl esters.

Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Protection | 4-Hydroxyphenylacetic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-hydroxyphenylacetate (B1229458) |

| 2. Etherification | Methyl 4-hydroxyphenylacetate | 4-Nitrobenzyl bromide, K₂CO₃, DMF | Methyl 4-(4-nitrobenzyloxy)phenylacetate |

This strategic use of functional group protection and transformation allows for the efficient and selective synthesis of the target compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound via the Williamson ether synthesis necessitates careful consideration of chemo- and regioselectivity. The reaction involves the nucleophilic substitution of a halide on 4-nitrobenzyl halide by the phenoxide derived from a 4-hydroxyphenylacetic acid precursor.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the proposed synthesis, the key challenge is to ensure that the etherification occurs at the phenolic hydroxyl group without inducing unwanted reactions at the carboxylic acid moiety of 4-hydroxyphenylacetic acid or the nitro group of 4-nitrobenzyl halide. The carboxyl group, if deprotonated, could also act as a nucleophile, potentially leading to the formation of an ester byproduct. To favor O-alkylation of the phenolic hydroxyl, the reaction is typically carried out under basic conditions that selectively deprotonate the more acidic phenol (B47542) (pKa ≈ 10) over the carboxylic acid (pKa ≈ 4-5) or an alcohol. However, in a basic medium, both the hydroxyl and carboxyl groups will be deprotonated. The phenoxide is a softer nucleophile than the carboxylate and will preferentially attack the benzylic halide, which is a soft electrophile. This is consistent with Hard-Soft Acid-Base (HSAB) theory.

Regioselectivity in this context primarily relates to the site of alkylation on the phenoxide nucleophile. Phenoxides are ambident nucleophiles, meaning they can be alkylated at either the oxygen or a carbon atom of the aromatic ring (typically at the ortho or para positions) rsc.org.

O-alkylation results in the desired ether product, this compound.

C-alkylation would lead to the formation of a carbon-carbon bond between the benzyl group and the phenylacetic acid ring, yielding an undesired isomer.

The ratio of O- to C-alkylation is significantly influenced by several factors, including the nature of the solvent, the counter-ion, and the leaving group. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, tend to favor O-alkylation by solvating the cation and leaving the "naked" and highly nucleophilic phenoxide ion available for reaction numberanalytics.comresearchgate.net. In contrast, protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation researchgate.net.

Optimization of Reaction Conditions and Process Parameters

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. The key parameters in the Williamson ether synthesis that can be adjusted include the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl halide.

Base Selection: The base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetic acid. The strength of the base can influence the reaction rate and selectivity. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensure complete deprotonation, but milder bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are often sufficient and can offer better chemoselectivity, especially in solvent-free conditions numberanalytics.comresearchgate.net.

Solvent Effects: The solvent plays a critical role in the S_N2 mechanism of the Williamson synthesis. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion numberanalytics.comwikipedia.org. The choice of solvent can also impact the regioselectivity of the reaction researchgate.net.

Temperature Control: The reaction temperature affects the rate of the etherification. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination if secondary or tertiary alkyl halides were used, or decomposition of the reactants or products numberanalytics.com. For the synthesis of this compound, a typical temperature range would be between 50 to 100 °C wikipedia.org.

The following interactive data table illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound from 4-hydroxyphenylacetic acid and 4-nitrobenzyl bromide.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K2CO3 | Acetone | 56 | 12 | 65 |

| 2 | NaH | THF | 66 | 8 | 78 |

| 3 | K2CO3 | DMF | 80 | 6 | 85 |

| 4 | Cs2CO3 | Acetonitrile | 80 | 6 | 92 |

| 5 | NaH | DMF | 25 | 24 | 70 |

| 6 | KOtBu | DMSO | 80 | 4 | 90 |

Green Chemistry Principles in the Synthesis of Substituted Arylacetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of substituted arylacetates like this compound to make the process more environmentally benign and economically viable.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Auxiliaries: Traditional Williamson ether synthesis often employs polar aprotic solvents like DMF and DMSO, which have toxicity concerns. Green alternatives include the use of water as a solvent, often in conjunction with phase-transfer catalysts or surfactants to overcome solubility issues researchgate.nettandfonline.com. Solvent-free conditions, where the reaction is run with solid bases, also represent a significant green improvement researchgate.net.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. While the base in a traditional Williamson synthesis is stoichiometric, catalytic methods are being developed. For instance, catalytic Williamson ether synthesis (CWES) at high temperatures can utilize less reactive and more environmentally friendly alkylating agents like alcohols or esters, avoiding the production of salt byproducts acs.orgresearchgate.net.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. The development of more efficient catalysts or the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy requirements numberanalytics.comorgchemres.org. Microwave-assisted synthesis has been shown to accelerate the Williamson ether synthesis, often leading to higher yields in shorter times wikipedia.org.

Use of Renewable Feedstocks: While the immediate precursors for this compound are typically derived from petrochemical sources, a broader green chemistry approach would explore the synthesis of these starting materials from renewable biomass.

The following table summarizes the application of green chemistry principles to the synthesis of substituted arylacetates.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | DMF, DMSO, Acetonitrile | Water with surfactant, solvent-free | Reduced toxicity and waste |

| Energy Efficiency | Conventional heating for several hours | Microwave irradiation, catalysis | Reduced reaction time and energy use |

| Atom Economy | Use of alkyl halides leading to salt byproduct | Catalytic reaction with alcohols or esters | Higher atom economy, less waste |

| Catalysis | Stoichiometric base (e.g., NaH, K2CO3) | Phase-transfer catalysts, catalytic systems | Reduced waste, potential for catalyst recycling |

By incorporating these green chemistry principles, the synthesis of this compound and other substituted arylacetates can be made more sustainable.

Chemical Reactivity and Mechanistic Transformations of 4 4 Nitrobenzyloxy Phenylacetic Acid

Reactivity of the Nitroaromatic Moiety

The nitroaromatic moiety is a critical pharmacophore that imparts unique chemical reactivity to the 4-(4-nitrobenzyloxy)phenylacetic acid molecule. Its reactivity is dominated by the electron-withdrawing nature of the nitro group, which makes it susceptible to reductive transformations.

The reduction of the aromatic nitro group is one of its most significant reactions, typically converting it into an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Commonly employed conditions for this reduction include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used with a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com Palladium on carbon (Pd/C) is a frequent choice, effectively reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com

Metal/Acid Reduction: The use of easily oxidized metals in the presence of an acid is a classic method for nitro group reduction. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) or acetic acid are effective. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild method for this transformation, allowing for the presence of other reducible groups. masterorganicchemistry.com Hydroiodic acid (HI) in combination with hypophosphorous acid (H₃PO₂) has also been developed for the reduction of nitro groups to amines, particularly in the synthesis of o-aminophenol derivatives. mdpi.com

The reduction can be selective. For instance, sodium sulfide (B99878) (Na₂S) can sometimes be used to selectively reduce one nitro group when others are present in the molecule. commonorganicchemistry.com The choice of reducing agent is crucial as it can affect other functional groups within the molecule. For example, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com

| Reagent System | Description | Selectivity/Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation, often the method of choice. commonorganicchemistry.com | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation. | Useful alternative to Pd/C to avoid dehalogenation. commonorganicchemistry.com |

| Fe or Zn / Acid (e.g., HCl, Acetic Acid) | Reduction by a metal in an acidic medium. commonorganicchemistry.com | Provides a mild method that is compatible with many other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Reduction with tin(II) chloride. masterorganicchemistry.com | A mild and selective method. masterorganicchemistry.com |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The transformation generally follows a pathway involving the sequential formation of nitroso and N-hydroxylamino functional groups before yielding the final amine. nih.gov

The mechanism can be described in successive two-electron steps:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O). nih.govorientjchem.org

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is rapidly reduced further to a hydroxylamine (Ar-NHOH). nih.govorientjchem.org The reduction of the nitroso group occurs at a rate significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). nih.govorientjchem.org

This sequence is often referred to as the Haber-Lukashevich mechanism, which describes the transformations during chemical and electrochemical reduction. orientjchem.org The hydroxylamine intermediate is of particular interest as its formation can lead to different chemical outcomes. nih.gov

In the context of molecules like this compound, the reduction of the nitrobenzyl moiety to the corresponding hydroxylamine can trigger subsequent fragmentation. Studies on 4-nitrobenzyl carbamates, which are structurally related, show that upon reduction to the hydroxylamine, the molecule can fragment. researchgate.net This fragmentation is accelerated by electron-donating substituents on the benzyl (B1604629) ring, which stabilize the developing positive charge on the benzylic carbon during the reaction. researchgate.net This suggests that the electronic environment of the molecule plays a crucial role in the stability and subsequent reactions of the hydroxylamine intermediate.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical modifications, most notably the formation of esters and amides.

Esterification is a fundamental reaction where the carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester. For phenylacetic acid and its derivatives, this reaction can be catalyzed by homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid. researchgate.net The process typically involves heating a mixture of the carboxylic acid and an excess of the alcohol with an acid catalyst. researchgate.netgoogle.com Heterogeneous catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite), have also been shown to be effective and offer advantages in terms of catalyst separation and reuse. nih.gov The reaction yield can be influenced by factors such as the molar ratio of reactants, reaction time, and the amount of catalyst used. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. The direct thermal condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, the reaction is often carried out at high temperatures or with catalysts. Various catalytic systems have been developed for the direct amidation of phenylacetic acid derivatives. For instance, Nickel(II) chloride (NiCl₂) has been shown to be an efficient catalyst for the direct amidation of phenylacetic acid and benzylamine (B48309) derivatives, providing moderate to excellent yields. nih.gov Boric acid is another effective catalyst for forming amides from carboxylic acids and amines, and its activity can be enhanced by co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.orgorgsyn.org

| Reaction | Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | Heating with excess alcohol. | researchgate.netgoogle.com |

| Esterification | Al³⁺-Montmorillonite Nanoclay | Liquid phase reaction, often with a non-polar solvent like toluene (B28343). | nih.gov |

| Amidation | Nickel(II) Chloride (NiCl₂) | Heating in toluene at ~110°C. | nih.gov |

| Amidation | Boric Acid (B(OH)₃) | Refluxing in a suitable solvent. | orgsyn.orgorgsyn.org |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For phenylacetic acids, this reaction can be facilitated, particularly if the resulting carbanion is stabilized. stackexchange.com In the case of this compound, the presence of the nitro group on the benzyl moiety can play a role in promoting decarboxylation under certain conditions. The electron-withdrawing nature of the nitro group can stabilize intermediates formed during the reaction. stackexchange.com

Studies on related compounds, such as 4-nitrobenzyl esters, have shown that decarboxylation can be a significant reaction pathway, for example, during mass spectrometry analysis. nih.gov This decarboxylative coupling is significantly promoted by the presence of the nitro group on the benzyl ring. nih.gov Oxidative decarboxylation of phenylacetic acid to yield benzaldehydes or ketones is another known transformation, which can be achieved using hypervalent iodine reagents generated in situ from reagents like iodobenzene (B50100) and Oxone. aacmanchar.edu.in Furthermore, catalytic decarboxylation of substituted aromatic carboxylic acids can be achieved using multifunctional catalysts, providing a pathway to substituted phenols. rwth-aachen.de

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of their respective substituents. pearson.comquora.com

Phenylacetic Acid Ring: This ring is substituted with a 4-nitrobenzyloxy group (-OCH₂-Ar-NO₂). The key atom attached to this ring is the ether oxygen.

Effect of the Ether Oxygen: The oxygen atom is an activating group because its lone pairs can be donated to the ring through resonance, increasing the electron density of the ring and making it more reactive towards electrophiles. pearson.com It is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Nitrobenzyl Ring: This ring is substituted with the benzyloxy-phenylacetic acid group at position 1 and a nitro group at position 4.

Effect of the Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making this ring significantly less reactive towards electrophilic attack compared to benzene (B151609). pearson.comquora.commsu.edu It is a meta-director.

Effect of the Alkoxy Substituent (-OCH₂-Ar-COOH): This group is attached via an oxygen atom, which would typically be activating and ortho, para-directing.

| Aromatic Ring | Substituent(s) | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Phenylacetic acid ring | -O-CH₂-Ar-NO₂ | Activating | Ortho, Para |

| Nitrobenzyl ring | -NO₂ | Strongly Deactivating | Meta |

| -CH₂-O-Ar-COOH | Activating | Ortho, Para |

Electrophilic Aromatic Substitution Patterns

The structure of this compound features two distinct benzene rings, each with its own set of substituents that dictate its reactivity towards electrophiles. The general mechanism for electrophilic aromatic substitution (EAS) involves an initial attack by the aromatic π-electron system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. msu.edu The subsequent loss of a proton from the site of attack restores the ring's aromaticity, yielding the substitution product. msu.edumasterorganicchemistry.com

The reactivity and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. uci.edu Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). Activating groups increase the rate of reaction compared to benzene and typically direct incoming electrophiles to the ortho and para positions. Deactivating groups slow the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. uci.edu

Ring A: The Phenylacetic Acid Moiety

This ring is substituted with an acetic acid group (-CH₂COOH) and a 4-nitrobenzyloxy group (-OCH₂C₆H₄NO₂).

Directing Effects : The powerful activating and ortho, para-directing nature of the ether oxygen dominates the regioselectivity. Since the para position is already occupied by the acetic acid group, electrophilic substitution is overwhelmingly directed to the two ortho positions (C2 and C6) relative to the ether linkage.

Ring B: The 4-Nitrobenzyl Moiety

This ring is substituted with a nitro group (-NO₂) and a benzyloxy group (-CH₂OAr).

Activating/Deactivating Effects : The nitro group is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both resonance and inductive effects, making the ring significantly less reactive towards electrophiles than benzene. msu.edu The benzyloxy group attached to the methylene (B1212753) bridge is inductively electron-withdrawing, further deactivating the ring, albeit to a much lesser extent than the nitro group.

Directing Effects : The nitro group is a strong meta-director. The benzyloxy group is technically an ortho, para-director, but its influence is completely overshadowed by the potent deactivating and meta-directing effect of the nitro group. Therefore, any electrophilic substitution on this ring would be expected to occur at the positions meta to the nitro group (C3 and C5).

Comparative Reactivity

There is a stark difference in reactivity between the two rings. Ring A is strongly activated by the ether oxygen, while Ring B is strongly deactivated by the nitro group. Consequently, electrophilic aromatic substitution reactions will occur almost exclusively on Ring A.

| Aromatic Ring | Substituents | Overall Effect on Reactivity | Predicted Position of Substitution |

|---|---|---|---|

| Ring A (Phenylacetic Acid Moiety) | -OCH₂C₆H₄NO₂, -CH₂COOH | Strongly Activated | Ortho to the ether linkage |

| Ring B (4-Nitrobenzyl Moiety) | -NO₂, -CH₂OAr | Strongly Deactivated | Meta to the nitro group |

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism requires specific conditions, most notably the presence of strong electron-withdrawing groups on the aromatic ring. nih.govresearchgate.net

The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org In the second step, the leaving group departs, restoring the aromaticity of the ring.

For this compound, the potential for SNAr reactions is confined to the 4-nitrobenzyl ring (Ring B). The phenylacetic acid ring (Ring A) is electron-rich due to the ether linkage and lacks the necessary electron-withdrawing groups, making it inert to nucleophilic attack.

On Ring B, the powerful electron-withdrawing nitro group makes the ring electron-deficient and capable of stabilizing the negative charge of the Meisenheimer intermediate. However, for a classic SNAr reaction to occur, a suitable leaving group (such as a halide) must be present at a position ortho or para to the nitro group. In the parent molecule, there is no such leaving group; the ring is substituted only with hydrogen atoms and the benzylic ether group.

A relevant reaction type in such cases is the Vicarious Nucleophilic Substitution (VNS). VNS allows for the formal substitution of a hydrogen atom in electron-deficient arenes. organic-chemistry.org This reaction involves a carbanion that has a leaving group attached to the nucleophilic carbon. After the initial attack on the aromatic ring to form an adduct, a β-elimination of the leaving group from the carbanion, facilitated by a base, leads to the substituted product and restoration of aromaticity. organic-chemistry.org Therefore, Ring B of this compound could potentially undergo VNS reactions with appropriate nucleophiles, leading to substitution at the positions ortho to the nitro group.

Radical Reactions and Their Synthetic Utility for Functionalization

Radical reactions involve species with unpaired electrons and typically proceed through a chain mechanism of initiation, propagation, and termination. libretexts.org In this compound, the most likely sites for radical reactions are the two benzylic C-H bonds—those on the methylene bridge of the ether linkage (-O-CH₂-Ar) and those on the methylene group of the acetic acid moiety (-CH₂-COOH). The stability of the resulting benzyl radicals makes these positions susceptible to hydrogen atom abstraction.

Research on phenylacetic acid and related compounds has shown that they can undergo oxidative fragmentation when subjected to oxygen-containing radicals, such as the hydroxyl radical (•OH). rsc.org The mechanism involves the addition of the radical to the aromatic ring, followed by an acid-catalyzed fragmentation of the resulting adduct. This process can lead to the formation of a benzyl radical and the release of carbon dioxide. rsc.org This suggests that the phenylacetic acid portion of the molecule could be targeted for radical-mediated decarboxylation and subsequent functionalization at the benzylic position.

Furthermore, tributyltin hydride (Bu₃SnH) is a common reagent used in radical chemistry for dehalogenation, where it generates a carbon-centered radical by abstracting a halogen atom. libretexts.org While the parent molecule lacks a halogen, synthetic analogues could be designed where a halogen at a benzylic position is replaced by another functional group via a radical intermediate. Such radical intermediates could participate in various synthetic transformations, including:

Addition to Alkenes : Formation of new carbon-carbon bonds.

Cyclization : Intramolecular reactions to form new ring systems. libretexts.org

Trapping : Interception by other radical species or molecules.

Photochemical Transformations of Nitrobenzyl Ethers

The 4-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to light, typically in the near-UV range (around 300-365 nm). upenn.educdnsciencepub.com This property is central to the photochemical behavior of this compound. The cleavage of the benzylic ether bond is the primary photochemical transformation.

While the most studied photochemical rearrangements involve ortho-nitrobenzyl compounds, which react via a Norrish type II mechanism involving intramolecular hydrogen abstraction by the excited nitro group, meta- and para-nitrobenzyl derivatives are also known to be photolabile. cdnsciencepub.comchemrxiv.org

The accepted mechanism for the photolysis of p-nitrobenzyl ethers involves the following key steps:

Photoexcitation : Upon absorption of UV light, the nitroaromatic chromophore is promoted to an excited state.

Intermediate Formation : The excited state can evolve through a series of intermediates. For p-nitrobenzyl compounds, the mechanism is thought to involve the formation of a nitrobenzyl carbanion intermediate. cdnsciencepub.com

Reaction with Oxygen : In the presence of oxygen, this photogenerated intermediate can react to form an α-hydroperoxy ether.

Fragmentation : This hydroperoxy ether is often unstable and can decompose, or be hydrolyzed, to yield a p-nitrobenzaldehyde and release the protected molecule—in this case, 4-hydroxyphenylacetic acid. The reaction also produces hydrogen peroxide. cdnsciencepub.com

Derivatization and Analogue Design Strategies

Rational Design Principles for 4-(4-Nitrobenzyloxy)phenylacetic Acid Analogues

The rational design of analogues of this compound is a hypothesis-driven process aimed at modulating its chemical or biological activity. This approach relies on understanding the role of each structural component: the phenylacetic acid moiety, the ether linkage, and the 4-nitrobenzyl group. Design principles often involve isosteric and bioisosteric replacements, functional group modifications, and scaffold hopping to fine-tune properties like electronic distribution, lipophilicity, and steric profile.

Key design strategies include:

Target-Oriented Design : If the molecule is intended to interact with a biological target such as an enzyme, analogues are designed to enhance this interaction. nih.gov For instance, modifications can be introduced to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with an active site. nih.gov

Modulation of Physicochemical Properties : The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronics. Analogues may be designed by replacing the nitro group with other substituents (e.g., cyano, halo, or amino groups) to systematically alter the electronic character and observe the effect on reactivity.

Improving Metabolic Stability : The ether linkage or the benzylic positions could be sites of metabolic activity. Design principles may involve introducing blocking groups, such as fluorine atoms, at or near these positions to hinder metabolic breakdown.

The following table outlines rational design principles applied to the core scaffold.

| Moiety | Design Principle | Rationale | Potential Modification Example |

| Phenylacetic Acid | Bioisosteric Replacement | To alter acidity, polarity, and hydrogen bonding capacity. | Replace carboxylic acid with tetrazole or hydroxamic acid. |

| Ether Linkage | Increase Conformational Rigidity | To lock the molecule into a potentially more active conformation. | Replace the flexible ether with a more rigid linker like an amide or an alkene. |

| Nitrobenzyl | Modulate Electronic Effects | To study the influence of electron density on activity. | Replace the nitro group (electron-withdrawing) with a methoxy (B1213986) group (electron-donating). |

| Aromatic Rings | Alter Lipophilicity & Sterics | To improve solubility or introduce specific steric bulk. | Add halogen or alkyl substituents to either phenyl ring. |

Synthetic Approaches to Structure-Activity Relationship (SAR) Probes

To establish a clear structure-activity relationship (SAR), a series of analogues with systematic structural variations must be synthesized and evaluated. The synthetic routes are designed for flexibility, allowing for the introduction of diverse substituents on different parts of the molecule.

The phenylacetic acid portion of the molecule offers multiple handles for chemical modification. nih.gov The carboxylic acid functional group is a primary site for derivatization. wikipedia.org

Esterification and Amidation : The carboxyl group can be readily converted into a wide range of esters or amides. This is often achieved by activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with various alcohols or amines. These modifications alter the compound's polarity, hydrogen bonding capability, and size.

Alpha-Position Substitution : The methylene (B1212753) carbon adjacent to the carboxyl group can be functionalized. For instance, alkylation or halogenation at this position can introduce steric bulk or alter the electronic nature of the side chain, potentially influencing conformational preferences.

Ring Substitution : Substituents can be introduced onto the phenyl ring of the phenylacetic acid moiety. Common modifications include the addition of halogens, alkyl, or alkoxy groups to probe steric and electronic effects.

The table below summarizes common synthetic modifications to this moiety.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Purpose of Modification |

| Esterification | R-OH, Acid Catalyst | Ester (-COOR) | Increase lipophilicity, act as a prodrug. |

| Amidation | R-NH2, Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) | Introduce new hydrogen bond donors/acceptors. |

| Reduction | LiAlH4 or BH3 | Primary Alcohol (-CH2OH) | Remove acidic character, change geometry. |

| Ring Halogenation | Br2, FeBr3 | Bromo-substituted Phenyl Ring | Alter electronics and lipophilicity. |

Reduction of the Nitro Group : The nitro group can be reduced to an amine (-NH2) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like Sn or Fe in acidic media). The resulting aniline (B41778) derivative has vastly different electronic and acid-base properties, providing a key probe for SAR studies. This amino group can be further derivatized, for example, through acylation or alkylation.

Positional Isomerism : The nitro group can be moved from the para (4-position) to the ortho (2-position) or meta (3-position) to investigate the impact of its electronic and steric influence from different locations on the ring.

Substitution on the Benzyl (B1604629) Ring : Additional substituents can be introduced onto the nitro-bearing phenyl ring. For example, the synthesis of analogues with chloro, fluoro, or methyl groups alongside the nitro group allows for a finer tuning of the electronic and steric properties of this part of the molecule. google.com

Combinatorial Synthesis Methodologies for Derivative Libraries

To efficiently explore a wide range of structural variations, combinatorial chemistry techniques can be employed. nih.gov This involves the parallel synthesis of a large number of compounds (a "library") from a common scaffold and a set of diverse building blocks. For this compound, the carboxylic acid group is an ideal anchor point for building a derivative library.

A typical combinatorial approach would involve:

Anchoring the core scaffold, this compound, to a solid-phase resin or utilizing a solution-phase parallel synthesis setup.

Activating the carboxylic acid group.

Distributing the activated intermediate into an array of reaction vessels.

Adding a different building block, such as a unique primary or secondary amine, to each vessel.

Driving the reactions to completion, followed by a streamlined purification process.

This methodology allows for the rapid generation of a large library of amides, which can then be screened for desired properties. The same principle can be applied using a diverse set of alcohols to create an ester library.

| Library Type | Core Scaffold | Diverse Building Blocks | Reaction |

| Amide Library | This compound | Set of 50 different primary/secondary amines | Amide coupling |

| Ester Library | This compound | Set of 50 different alcohols | Esterification |

Exploration of Conformational and Stereochemical Influences on Reactivity

The three-dimensional structure of a molecule is critical to its reactivity and interactions. The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in the ether linkage (-O-CH2-) and the phenylacetic acid side chain (-CH2-COOH).

Conformational Analysis : The relative orientation of the two phenyl rings and the spatial position of the carboxylic acid group are not fixed. Different conformers can have different energy levels and may present distinct faces for interaction with other molecules or reagents. Introducing bulky substituents on one or both rings can restrict bond rotation, effectively locking the molecule into a limited set of preferred conformations. This can be a powerful strategy to determine the "active" conformation if the molecule has biological activity.

Stereochemical Considerations : The parent molecule is achiral. However, stereocenters can be introduced through derivatization. For example, substitution at the α-carbon of the acetic acid moiety (e.g., adding a methyl group to form 2-(4-(4-nitrobenzyloxy)phenyl)propanoic acid) would create a chiral center. Synthesizing and testing the individual enantiomers ((R) and (S) isomers) is crucial, as they often exhibit different biological activities and reactivities due to their distinct spatial arrangements. rsc.org Understanding these stereochemical influences is a fundamental aspect of modern drug design and chemical probe development.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) would be used to identify the number and types of hydrogen atoms present in the 4-(4-Nitrobenzyloxy)phenylacetic acid molecule. The spectrum would be expected to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methylene protons of the acetic acid moiety. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would be key to confirming the structure.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display signals for each unique carbon atom. This would include the carbons of the two phenyl rings, the methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to identify adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with very high precision. This allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. The parent ion of this compound would be selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is a unique fingerprint of the molecule and can be used to confirm its structure by identifying characteristic losses of neutral fragments.

Without access to experimental data, the specific details for the above-mentioned analyses for this compound cannot be provided. The successful characterization of this compound would necessitate its synthesis and subsequent analysis using these powerful analytical methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.

The presence of the carboxylic acid moiety gives rise to two particularly prominent features. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. libretexts.org Additionally, a strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1760-1690 cm⁻¹. libretexts.org

The nitro group (-NO₂) will be identifiable by two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ range and a symmetric stretch in the 1360-1290 cm⁻¹ region. libretexts.org The aromatic rings in the structure will produce several signals, including C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C-C in-ring stretching vibrations at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The ether linkage (C-O-C) of the benzyloxy group would likely show a stretching vibration in the fingerprint region, typically around 1260-1050 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C-C Stretch | 1600-1400 | Medium to Weak |

| Nitro Group | Asymmetric N-O Stretch | 1550-1475 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1360-1290 | Strong |

| Ether | C-O-C Stretch | 1260-1050 | Medium |

| Alkane (Methylene) | C-H Stretch | 3000-2850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for quantitative analysis. The UV-Vis spectrum of this compound is dominated by the presence of the two aromatic rings, particularly the 4-nitrophenyl group.

The nitroaromatic system is a strong chromophore. Compounds containing a nitro group on a benzene (B151609) ring are known to have strong absorption bands in the UV region. For instance, 4-nitrobenzoic acid exhibits a significant absorption maximum (λmax) around 250-300 nm. nist.gov This absorption is attributed to π → π* electronic transitions within the aromatic system, which are intensified by the presence of the electron-withdrawing nitro group. The phenylacetic acid portion of the molecule also contributes to UV absorption but to a lesser extent. Phenolic acids with a benzoic acid framework typically have their λmax in the 200 to 290 nm range. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this purpose.

In a typical setup, a C18 (octadecylsilyl) stationary phase would be used. The mobile phase would likely consist of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the aqueous phase is usually acidified with an agent like phosphoric acid or formic acid. sigmaaldrich.comsielc.com Detection is readily achieved using a UV detector set at the compound's λmax (e.g., around 260-280 nm), where the nitroaromatic chromophore provides a strong signal. This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, enabling accurate purity determination.

Interactive Data Table: Representative HPLC Method for this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at λmax (approx. 270 nm) |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to its low volatility and the presence of a polar carboxylic acid group, this compound is not directly suitable for GC analysis. The high temperatures required for volatilization would likely lead to thermal degradation.

To analyze this compound by GC, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester derivative. mdpi.commdpi.com Common derivatizing agents include diazomethane to form the methyl ester or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester. After derivatization, the resulting compound can be separated on a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) and detected using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS). mdpi.com

Computational and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4-(4-Nitrobenzyloxy)phenylacetic acid. Methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) are employed to study strongly correlated systems, such as those containing nitroaromatic groups. nih.gov These approaches are crucial for accurately describing the electronic transitions and potential energy surfaces of the molecule.

The electronic structure dictates the molecule's reactivity. Analyses based on molecular electrostatic potential (MEP) maps, derived from quantum calculations, help to identify the regions most susceptible to electrophilic and nucleophilic attack. nih.govimist.ma For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, indicating sites prone to electrophilic attack. Conversely, regions with positive potential would be susceptible to nucleophilic attack.

The reactivity of the molecule can be further quantified using conceptual DFT descriptors. physchemres.org Parameters such as chemical hardness, electronic chemical potential, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's stability and reactivity. imist.ma For instance, a higher electrophilicity index for this compound compared to similar molecules would suggest greater reactivity towards nucleophiles. imist.ma

Density Functional Theory (DFT) Calculations for Molecular Properties and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds with a good balance of accuracy and computational cost. physchemres.org Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can perform geometry optimization to determine the most stable three-dimensional structure of this compound. scirp.orgresearchgate.netresearchgate.net These calculations yield key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

This table is based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.36 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O (nitro) | 1.23 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | O=C-O (carboxyl) | 124° |

| C-O-C (ether) | 118° | |

| O=N=O (nitro) | 125° |

DFT is also instrumental in performing vibrational analysis, which predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. scirp.org Each vibrational mode is assigned based on its potential energy distribution (PED), which describes the contribution of different internal coordinates to that specific vibration. nih.gov

Key vibrational modes for this compound would include the characteristic stretching frequencies of the O-H and C=O groups in the carboxylic acid, the asymmetric and symmetric stretches of the NO2 group, and the C-O-C stretch of the ether linkage. esisresearch.orgresearchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data)

This table illustrates the typical correlation between scaled theoretical frequencies and experimental observations for similar nitroaromatic carboxylic acids.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 | 3200-3550 |

| C=O Stretch | Carboxylic Acid | 1715 | 1700-1725 |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 | 1515-1560 researchgate.net |

| NO₂ Symmetric Stretch | Nitro Group | 1350 | 1340-1390 researchgate.net |

| C-O-C Asymmetric Stretch | Ether | 1250 | 1230-1270 |

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound, particularly around the ether linkage and the phenylacetic acid side chain, can be explored using molecular dynamics (MD) simulations. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's conformational landscape.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. escholarship.org By applying DFT and other quantum chemical methods, researchers can map the potential energy surface for reactions involving this compound, such as its synthesis or degradation. rsc.orgiciq.org

For instance, a computational study could investigate the synthesis of this compound via a Williamson ether synthesis. The calculations would model the nucleophilic attack of the phenoxide on the nitrobenzyl halide, revealing the transition state structure and the activation energy for this rate-limiting step. Furthermore, computational methods can distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. mdpi.com

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models are essential for predicting and interpreting various spectroscopic data for this compound. Beyond the vibrational spectra discussed previously, computational methods can predict other key spectroscopic parameters.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.gov These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic rings or n→π* transitions involving the nitro and carboxyl groups.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum is a powerful method for structure verification.

Non-Linear Optical (NLO) Properties: Quantum chemical calculations can also predict NLO properties by computing the molecule's polarizability and first hyperpolarizability (β). imist.ma Molecules with significant charge transfer, like this compound with its electron-donating ether group and electron-withdrawing nitro group, may exhibit notable NLO properties. nih.govimist.ma

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," no specific research findings were identified that align with the requested article outline. The search did not yield any information regarding its application as a chemical probe for investigating biological pathways, its use in fluorescent labeling, or any studies on its interaction with proteins or nucleic acids. Furthermore, no enzyme inhibition studies or mechanistic insights related to this specific compound could be located.

General information on the design principles of enzyme-responsive and fluorescent probes, as well as general methodologies for studying protein-ligand interactions, nucleic acid interactions, and enzyme inhibition, is available. However, the absence of any published research specifically focused on "this compound" prevents the generation of a detailed and scientifically accurate article as per the provided structure.

Therefore, this article cannot be generated at this time due to the lack of available scientific data for the subject compound.

Applications in Chemical Biology Research

Enzyme Inhibition Studies and Mechanistic Insights

Investigation of Enzyme Active Site Interactions

The study of how ligands interact with enzyme active sites is fundamental to understanding biological processes and for designing new therapeutic agents. mcmaster.ca The binding of a molecule like 4-(4-Nitrobenzyloxy)phenylacetic acid within an enzyme's active site is governed by a combination of non-covalent interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, which collectively determine the binding affinity and specificity of the molecule for the enzyme. harvard.edu

The phenylacetic acid moiety of the compound can interact with specific residues in an active site. For example, the carboxylate group is capable of forming strong hydrogen bonds or salt bridges with positively charged amino acid residues such as arginine or lysine, or with the backbone amides of the protein. wisc.edu The aromatic rings of both the phenylacetic acid and the nitrobenzyl portions can engage in hydrophobic interactions, fitting into nonpolar pockets within the active site. semanticscholar.org Furthermore, the ether oxygen can act as a hydrogen bond acceptor.

Molecular docking studies on related phenolic acids inhibiting enzymes like α-amylase have shown that hydrogen bonding and hydrophobic interactions are the primary forces involved. nih.gov For instance, hydroxyl and carboxyl groups on a benzene (B151609) ring have been observed to form multiple hydrogen bonds with key catalytic residues (e.g., Lys 200, His 201), significantly contributing to the inhibitory activity. nih.gov The specific orientation and binding energy of this compound would depend on the unique topology and amino acid composition of the target enzyme's active site. nih.gov The energy released from the formation of these favorable interactions helps to stabilize the enzyme-substrate complex, which is a critical step in enzymatic catalysis and inhibition. harvard.edu

Structure-Mechanism Relationships in Enzyme Inhibition

The structural features of this compound are directly related to its potential as an enzyme inhibitor. The relationship between a molecule's structure and its inhibitory activity is crucial for the rational design of more potent and selective inhibitors. nih.govnih.gov

The electronic properties of the substituents on the aromatic rings also play a significant role. The nitro group (NO₂) on the benzyl (B1604629) ring is a strong electron-withdrawing group. This feature is less about direct binding and more critical for applications where the group is chemically transformed, such as in prodrug activation. rsc.org However, in the context of direct inhibition, the distribution of electrons across the molecule can influence its binding affinity. For example, studies on benzoic acid derivatives as α-amylase inhibitors show that the position and number of hydroxyl groups can dramatically alter inhibitory capacity, likely by changing the molecule's ability to form hydrogen bonds within the active site. nih.gov An adjacent hydroxyl group, for instance, can have an important role in enhancing enzyme inhibition. nih.gov Therefore, the specific arrangement of the ether linkage and the nitro group in this compound dictates its unique electronic and steric profile, which in turn governs its mechanism and effectiveness as an enzyme inhibitor against specific targets.

Prodrug Design Strategies Utilizing Nitrobenzyl Linkers

The nitrobenzyl group is a key functional moiety used in the design of prodrugs, which are inactive precursors that are converted into active drugs within the body. researchgate.net This strategy is a cornerstone of targeted therapy, particularly in oncology, where the goal is to activate a potent cytotoxic agent specifically within the tumor environment. researchgate.netcam.ac.uk The core concept involves connecting a therapeutic "effector" molecule to a 4-nitrobenzyl "trigger" unit, often through a carbamate (B1207046) linkage. rsc.orgresearchgate.net

The effectiveness of this strategy relies on the unique physiology of solid tumors, which are often characterized by regions of low oxygen, or hypoxia. cam.ac.uk Certain enzymes, known as nitroreductases, are highly expressed in these hypoxic environments and by some bacteria. researchgate.netresearchgate.net These enzymes can selectively reduce the nitro group, initiating a chemical cascade that leads to the release of the active drug. cam.ac.uk This targeted release mechanism minimizes systemic toxicity and increases the concentration of the therapeutic agent at the desired site of action. researchgate.net

Reductively Triggered Release Mechanisms

The release of the active drug from a nitrobenzyl-linked prodrug is initiated by the enzymatic reduction of the 4-nitro group. rsc.org Nitroreductase enzymes, such as E. coli B nitroreductase, efficiently catalyze this reduction in the presence of cofactors like NADH or NADPH, converting the electron-withdrawing nitro group into an electron-donating hydroxylamine (B1172632) or amine group. researchgate.netresearchgate.net

This chemical switch triggers a spontaneous, self-immolative fragmentation of the linker. cam.ac.uk The electron-donating character of the newly formed hydroxylamine or amine group initiates an electronic cascade, typically through a 1,6-elimination reaction for para-substituted benzyl systems. cam.ac.ukresearchgate.net This process results in the cleavage of the benzylic C-O bond, releasing the attached drug, carbon dioxide, and a byproduct derived from the linker. cam.ac.uknih.gov The stability of the linker under normal physiological conditions and its rapid fragmentation only after enzymatic reduction are critical for the success of this prodrug strategy. cam.ac.uk

Kinetics of Fragmentation and Substituent Effects

The speed at which the active drug is released following the initial reduction step is a critical parameter in prodrug design. The fragmentation should be as rapid as possible to ensure that the cytotoxic agent is liberated efficiently after the prodrug reaches its target. rsc.orgresearchgate.net The kinetics of this fragmentation can be significantly influenced by the chemical structure of the nitrobenzyl linker. rsc.org

Studies have systematically evaluated how substituents on the benzyl ring and at the benzylic (α) position affect the fragmentation rate. The introduction of an α-methyl group at the benzylic position has been shown to accelerate the release. For example, the half-life (t₁/₂) of the parent (unsubstituted) hydroxylaminobenzyl carbamate was measured at 16 minutes, while the corresponding α-methyl analogue fragmented more quickly, with a half-life of 9.5 minutes. rsc.orgresearchgate.net

Furthermore, placing electron-donating substituents on the benzyl ring also increases the rate of fragmentation. This effect is attributed to the stabilization of the developing positive charge on the benzylic carbon during the transition state of the elimination reaction. rsc.orgresearchgate.net The relationship between the electronic properties of the substituent and the fragmentation rate has been quantified using a Hammett equation: log(Mt₁/₂) = 0.57σ + 1.30, where σ represents the Hammett constant for the substituent. rsc.orgresearchgate.net This data suggests that the standard 4-nitrobenzyl trigger can be optimized by incorporating electron-donating groups or α-methyl substituents to achieve faster drug release. rsc.org

| Substituent on Nitrobenzyl Ring | Position | Half-Life (Mt₁/₂) of Hydroxylamine Intermediate (min) |

|---|---|---|

| None (Parent Compound) | - | 16.0 |

| α-Methyl | Benzylic | 9.5 |

| 2-Methoxy | Ortho | 12.0 |

| 2-Methyl | Ortho | 13.0 |

| 3-Methoxy | Meta | 14.0 |

| 3-Methyl | Meta | 15.0 |

This table presents kinetic data on the fragmentation of substituted 4-nitrobenzyl carbamates following reduction to the corresponding hydroxylamines, as reported in studies on bioreductive prodrug triggers. rsc.orgresearchgate.net

Biotransformation and Microbial Metabolism Studies

The biotransformation of this compound in biological systems is likely to involve the metabolic pathways known for its constituent parts: phenylacetic acid (PAA) and nitroaromatic compounds. Phenylacetic acid is a central intermediate in the microbial degradation of various aromatic compounds. frontiersin.org

Microorganisms, particularly soil bacteria like Pseudomonas putida, have well-characterized pathways for PAA metabolism. omicsonline.org One common route involves the hydroxylation of PAA to form 4-hydroxyphenylacetic acid (4-HPAA). omicsonline.org This intermediate is then typically metabolized via 3,4-dihydroxyphenylacetic acid (homoprotocatechuate), which undergoes ring cleavage and is further broken down into central metabolites like pyruvate (B1213749) and succinate (B1194679) that can enter the Krebs cycle. omicsonline.orgnih.gov Certain yeasts, such as those from the Yarrowia genus, can also transform L-phenylalanine almost exclusively into phenylacetic acid under aerobic conditions. mdpi.com

Investigation of Antimicrobial Mechanisms at the Molecular Level

The antimicrobial properties of this compound can be inferred from the known mechanisms of its structural components, particularly phenylacetic acid (PAA). PAA is a natural compound produced by various bacteria and has demonstrated significant antibacterial activity. frontiersin.orgnih.gov

Detailed studies on the mechanism of PAA against bacteria like Agrobacterium tumefaciens have revealed a multi-pronged attack at the molecular level. nih.gov

Cell Membrane Disruption : PAA compromises the integrity of the bacterial cell membrane. This is evidenced by an increase in relative conductivity and the leakage of intracellular components such as nucleic acids, proteins, and soluble sugars. Scanning electron microscopy has confirmed that PAA treatment causes cells to develop a wrinkled and irregular morphology, indicative of cell wall and membrane damage. nih.gov

Inhibition of Metabolism : The compound interferes with key metabolic processes. It has been shown to decrease the activity of malate (B86768) dehydrogenase (MDH) and succinate dehydrogenase (SDH), two crucial enzymes of the tricarboxylic acid (TCA) cycle. This disruption of central metabolism impairs the cell's energy production and biosynthetic capabilities. nih.gov

Inhibition of Protein Synthesis : PAA has been observed to inhibit the total synthesis of proteins within bacterial cells. nih.gov

Potential Applications in Materials Science Research

Integration into Functional Materials Design and Fabrication

The integration of 4-(4-Nitrobenzyloxy)phenylacetic acid and its derivatives into functional materials is primarily centered around its photoresponsive nature. The ortho-nitrobenzyl (o-NB) group is a well-known photolabile protecting group that can be cleaved upon exposure to UV light. researchgate.net This cleavage transforms the nitrobenzyl ester into a carboxylic acid and a nitrosobenzaldehyde derivative. mdpi.comnih.gov This transformation can be harnessed to induce significant changes in the physical and chemical properties of a material on demand. prezi.com

In the design of functional polymer coatings and thin films, this photocleavage reaction can be used to alter surface properties. For instance, a polymer film containing o-nitrobenzyl ester moieties can be designed to be initially hydrophobic. Upon UV irradiation, the cleavage of the ester and formation of carboxylic acid groups increases the polarity of the surface, rendering it more hydrophilic. prezi.com This ability to spatially control surface wettability is highly desirable for applications in microfluidics, cell patterning, and the creation of smart surfaces. prezi.com

Furthermore, the change in solubility that accompanies the photocleavage is a key principle in the fabrication of photoresists for microlithography. mdpi.comnih.gov A polymer containing o-nitrobenzyl ester groups can be designed to be insoluble in a particular developer solvent. Upon exposure to a patterned light source, the irradiated regions become soluble due to the formation of polar carboxylic acid groups, allowing for the creation of high-resolution patterns. mdpi.comnih.gov

The table below summarizes the changes in material properties that can be achieved through the integration of o-nitrobenzyl ester moieties, such as those in this compound, into functional materials.

| Property | State Before UV Irradiation | State After UV Irradiation | Underlying Mechanism | Potential Application |

|---|---|---|---|---|

| Surface Wettability | Hydrophobic | Hydrophilic | Formation of polar carboxylic acid groups | Cell patterning, microfluidics |

| Solubility | Insoluble in polar solvents | Soluble in polar solvents | Increased polarity from carboxylic acid formation | Photolithography, positive-tone photoresists |